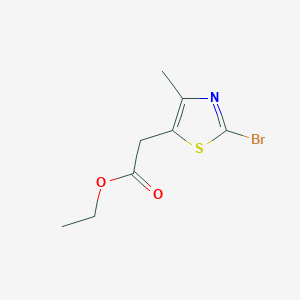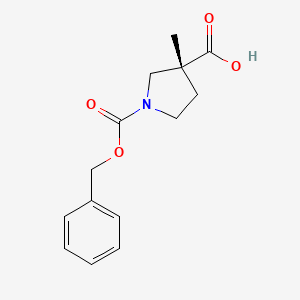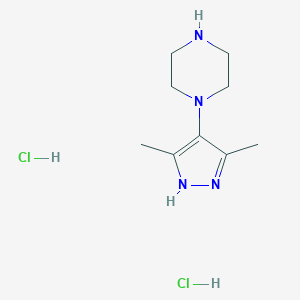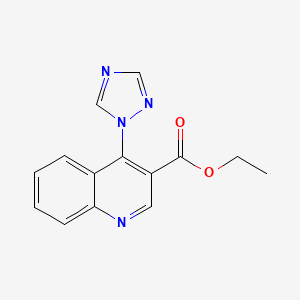
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Übersicht
Beschreibung
“N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide” seems to be a complex organic compound. The name suggests it contains a carboxamide group (CONH2), a hydroxyl group (OH), and a naphthalene structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also appears to have a 2,6-dimethylphenyl group attached .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as Lidocaine are synthesized via SN2 reactions . The synthesis of Lidocaine involves the reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 . Intermediate 1 is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .
Wissenschaftliche Forschungsanwendungen
Photosynthesis-Inhibiting Activity
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and its derivatives exhibit significant potential in inhibiting photosynthetic electron transport (PET) in plants. For instance, compounds like N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide have shown strong PET-inhibiting activity in spinach chloroplasts, indicating potential utility in agricultural research and herbicide development. The PET-inhibiting activity is closely linked to the position and nature of substituents on the anilide ring, impacting the lipophilicity and electron-withdrawing properties of these compounds (Kos et al., 2021). Similar findings have been observed in other studies where different substitutions on the anilide ring have been explored for their impact on PET inhibition (Kos et al., 2020).
Antimicrobial Activity
These compounds have also been tested for their antimicrobial properties. They have shown significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains, as well as Mycobacterium tuberculosis. For example, derivatives like N-(3,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated activity comparable or superior to common antibiotics like ampicillin and isoniazid. Their cytotoxicity was also tested, showing that promising compounds did not exhibit significant toxic effects at certain concentrations (Michnová et al., 2019).
Antimycobacterial Activity
In addition to the antimicrobial properties, this compound derivatives have shown potent antimycobacterial activity. Some compounds in this category displayed activities against various mycobacterial strains that were comparable or higher than those of standard drugs like rifampicin. The efficacy of these compounds against different strains, such as Mycobacterium kansasii and M. smegmatis, indicates their potential application in treating mycobacterial infections (Goněc et al., 2016).
Antitrypanosomal Activity
Studies have also explored the antitrypanosomal activities of these compounds. For instance, 3-hydroxy-N-(3-trifluoromethylphenyl)- and 3-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamides showed significant activity against Trypanosoma brucei brucei, which causes sleeping sickness in humans. These findings indicate potential applications in developing treatments for trypanosomal infections (Kos et al., 2018).
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-6-5-7-13(2)18(12)20-19(22)16-10-14-8-3-4-9-15(14)11-17(16)21/h3-11,21H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCCSHSPXMHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40758275 | |
| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92886-99-2 | |
| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)
![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)
![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)



![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)


![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol](/img/structure/B1430161.png)

